MNK1 vs. MNK2 Isoform Selectivity: BAY1143269 Compared with eFT508 and ETC-206
BAY1143269 demonstrates a 22.6-fold selectivity for MNK1 over MNK2, in contrast to the clinical-stage comparators eFT508 (tomivosertib) and ETC-206 (tinodasertib), which are essentially equipotent dual MNK1/2 inhibitors . A review explicitly notes: 'Two recent reports on Mnk1/2 inhibitors (BAY 1143269 inhibits only Mnk1, while eFT508 inhibits both Mnk1 and Mnk2)' . This isoform selectivity profile is pharmacologically relevant because MNK1 and MNK2 have non-redundant functions in regulating eIF4E-driven translation.
| Evidence Dimension | MNK1/MNK2 isoform selectivity (enzyme IC50) |
|---|---|
| Target Compound Data | MNK1 IC50 = 40 nM; MNK2 IC50 = 904 nM (22.6-fold selective for MNK1) |
| Comparator Or Baseline | eFT508: MNK1 IC50 = 2.4 nM, MNK2 IC50 = 1 nM (0.4-fold; dual). ETC-206: MNK1 IC50 = 64 nM, MNK2 IC50 = 86 nM (1.3-fold; dual). |
| Quantified Difference | BAY1143269 MNK1/MNK2 selectivity ratio = 22.6; eFT508 ratio = ~0.4; ETC-206 ratio = ~1.3. BAY1143269 is the only MNK1-selective clinical-stage MNK inhibitor. |
| Conditions | Biochemical kinase activity assay; BAY1143269 measured at 2 mM ATP concentration . |
Why This Matters
Researchers studying MNK1-specific signaling or seeking to spare MNK2-mediated basal eIF4E phosphorylation should select BAY1143269 over dual inhibitors; the isoform selectivity cannot be achieved by dose titration of equipotent compounds.
- [1] Scite.ai. BAY 1143269, a novel MNK1 inhibitor, targets oncogenic protein expression and shows potent anti-tumor activity — Citation context: 'Two recent reports on Mnk1/2 inhibitors (BAY 1143269 inhibits only Mnk1, while eFT508 inhibits both Mnk1 and Mnk2).' Accessed from Santag et al. 2017. View Source
